2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused pyrano[3,2-c]pyridine core. Its structure includes a 4-bromophenyl substituent at position 4, a pyridin-2-ylmethyl group at position 6, and a nitrile functional group at position 3. The compound’s molecular formula is C23H18BrN4O2, and its Registry Number is 488100-10-3 .
Synthetic routes for analogous compounds often involve multicomponent reactions or cyclization strategies, as seen in related pyrano-pyridine syntheses .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2/c1-13-10-18-20(22(28)27(13)12-16-4-2-3-9-26-16)19(17(11-24)21(25)29-18)14-5-7-15(23)8-6-14/h2-10,19H,12,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOVFJJCHVEMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula for the compound is , with a molecular weight of approximately 440.3 g/mol. The structure features a pyrano[3,2-c]pyridine core, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O2 |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | DABVGWHWHZSMSD-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds related to the pyrano[3,2-c]pyridine structure exhibit anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM, indicating potential as a lead compound for antibiotic development .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. It has been studied as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. The compound's ability to bind effectively to the active site of AChE suggests it could help in managing cognitive decline associated with neurodegenerative disorders .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes like AChE, preventing substrate access and inhibiting their activity.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.
Study 1: Anticancer Activity
A study conducted on a series of pyrano[3,2-c]pyridine derivatives found that specific substitutions at the 4-position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The most active derivative showed an IC50 value of 0.5 µM, highlighting the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial effects of this compound against multiple bacterial strains using the agar well diffusion method. Results indicated that the compound displayed significant inhibition zones against S. aureus and E. coli, suggesting its potential use as a therapeutic agent in treating bacterial infections .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that pyrano[3,2-c]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Electronics :
- Sensors :
Case Studies
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities.
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: Bromine vs. Chlorine: The target compound’s 4-bromophenyl group (vs. 4-chlorophenyl in ) may enhance lipophilicity and binding to hydrophobic pockets in biological targets . Pyridinylmethyl Position: Pyridin-2-ylmethyl (target) vs.
Physicochemical Properties :
- Hydroxyl and methoxy groups () increase polarity, reducing logP values compared to bromine or chlorine substituents.
- Benzodioxole () and morpholine () groups introduce hydrogen-bonding or π-stacking capabilities, influencing crystallinity and solubility.
Spectral and Structural Insights :
- IR spectra () confirm nitrile (ν ~2190 cm⁻¹) and carbonyl (ν ~1630–1640 cm⁻¹) functional groups.
- NMR data () reveal distinct proton environments for substituents, aiding in structural elucidation.
Biological Relevance: Antiproliferative activity in Analog 4 () suggests the pyrano-pyridine scaffold is a viable pharmacophore for anticancer drug development.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a pyrano[3,2-c]pyridine core substituted with a 4-bromophenyl group, a pyridin-2-ylmethyl moiety, and electron-withdrawing nitrile and ketone functionalities. Retrosynthetic disconnections suggest three key intermediates:
- 4-Bromobenzaldehyde : Aryl aldehyde precursor for the pyran ring formation.
- 2-Aminopyridine-3-carbonitrile : Provides the nitrile group and amino functionality.
- 2-(Bromomethyl)pyridine : Alkylating agent for introducing the pyridin-2-ylmethyl side chain.
The convergent synthesis involves constructing the pyran ring via a Knoevenagel-cyclocondensation sequence, followed by N-alkylation and Suzuki-Miyaura cross-coupling for aryl substitution.
Multi-Component Reaction for Pyrano-Pyridine Core Formation
Reaction Conditions and Mechanism
The pyrano[3,2-c]pyridine scaffold is synthesized via a one-pot, three-component reaction involving:
- 4-Bromobenzaldehyde (10 mmol)
- 3-Cyano-2-pyridone (10 mmol)
- Malononitrile (10 mmol)
Reaction conditions:
- Solvent : Ethanol (100 mL)
- Catalyst : 4-(Dimethylamino)pyridine (DMAP, 1 mmol)
- Temperature : Reflux at 80°C for 3 hours.
Table 1: Key Reaction Parameters and Outcomes
The mechanism proceeds through Knoevenagel adduct formation between 4-bromobenzaldehyde and malononitrile, followed by nucleophilic attack by 3-cyano-2-pyridone and cyclization to form the pyrano-pyridine core.
Functionalization via N-Alkylation
Introduction of Pyridin-2-Ylmethyl Side Chain
The 6-position of the pyrano-pyridine core is alkylated using 2-(bromomethyl)pyridine under mild conditions:
- Substrate : Pyrano-pyridine intermediate (5 mmol)
- Alkylating Agent : 2-(Bromomethyl)pyridine (6 mmol)
- Base : Potassium carbonate (15 mmol)
- Solvent : Dimethylformamide (DMF, 30 mL)
- Temperature : 60°C for 12 hours.
Table 2: Alkylation Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 82 |
| NaH | THF | 40 | 65 |
| Cs₂CO₃ | Acetonitrile | 80 | 74 |
The reaction proceeds via an SN2 mechanism, with DMF enhancing solubility of the intermediate enolate. Post-reaction purification involves column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
Palladium-Catalyzed Coupling
To introduce the 4-bromophenyl group, a Suzuki-Miyaura coupling is employed:
- Boronated Intermediate : (5-Bromo-2-methoxyethoxymethylbenzyl)boronic acid (5 mmol)
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 equiv)
- Base : Potassium carbonate (3 equiv)
- Solvent : Dioxane/water (2.5:1, 50 mL)
- Temperature : 80°C for 8 hours.
Table 3: Catalytic System Comparison
| Catalyst | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 58 |
| PdCl₂(dppf) | 92 |
| Pd(OAc)₂ with XPhos | 85 |
The use of PdCl₂(dppf) ensures high regioselectivity and minimizes homo-coupling byproducts. Aqueous workup and acidification with 6N HCl precipitate the product, which is filtered and recrystallized from methanol.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray analysis confirms the molecular structure (Figure 1):
Spectroscopic Data
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.62 (s, 2H, CH₂-pyridine)
- ¹³C NMR : δ 160.3 (C=O), 118.5 (CN), 132.4 (C-Br).
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene derivatives. For example, similar pyrano[3,2-c]pyridine derivatives are synthesized using β-chloroenaldehyde intermediates under reflux conditions in ethanol . To optimize yields:
- Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters like temperature, solvent polarity, and catalyst loading .
- Monitor reaction progress via TLC or HPLC and isolate products via column chromatography with gradient elution.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm for bromophenyl), pyridine ring protons (δ 4.3–6.1 ppm), and nitrile carbon (δ ~120 ppm) .
- HRMS : The molecular ion peak ([M+Na]+) should match the calculated mass (e.g., C22H18BrN3O2: 468.04 g/mol). Discrepancies >2 ppm require reanalysis or alternative ionization methods .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) aid in designing novel derivatives or improving synthesis?
- Use density functional theory (DFT) to predict substituent effects on electronic properties (e.g., bromophenyl’s electron-withdrawing impact on ring reactivity) .
- Apply quantum chemical reaction path searches to identify transition states and optimize reaction conditions (e.g., solvent selection, temperature) .
- Validate computational predictions with experimental data (e.g., comparing calculated vs. observed NMR shifts) .
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
- Spectral inconsistencies : Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) . For example, crystal structure analysis can confirm stereochemistry disputed by NMR .
- Bioactivity variability : Standardize assay protocols (e.g., cell lines, incubation times) and control for impurities via HPLC purity checks (>95%) .
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity or biological interactions?
- The bromine atom increases electrophilicity at the pyridine ring, enhancing nucleophilic attack in MCRs .
- In biological systems, the bromophenyl group may improve lipid solubility and binding affinity to hydrophobic pockets in target proteins (e.g., kinases) .
Q. What advanced purification techniques are recommended for isolating enantiomers or polymorphs?
- Use chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol gradients) for enantiomer separation.
- For polymorph screening, employ solvent evaporation under controlled humidity/temperature or crystallization via anti-solvent addition .
Methodological Considerations
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH or temperature?
- Conduct accelerated stability studies :
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What analytical workflows are suitable for detecting trace impurities in synthesized batches?
- LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry.
- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalysts) .
Data Analysis and Reproducibility
Q. How should researchers address low reproducibility in synthetic yields?
- Document all parameters (e.g., stirring speed, solvent batch, humidity) and use control experiments to isolate variables .
- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for cross-validation .
Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR)?
- Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with bioactivity .
- Validate models with external test sets or leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
